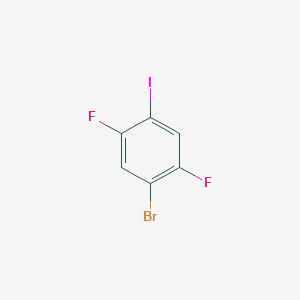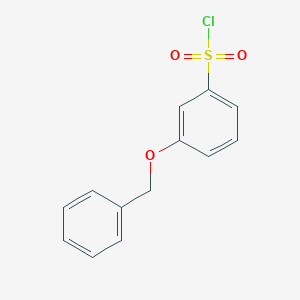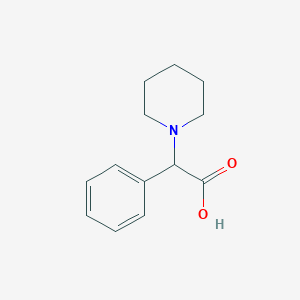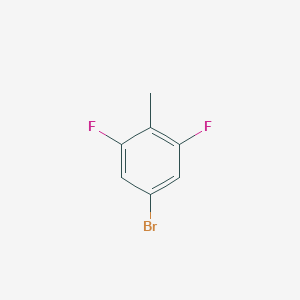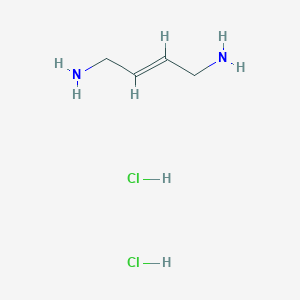
(E)-But-2-ene-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-ene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a diamine derivative of butene, characterized by the presence of two amino groups attached to the second and fourth carbon atoms of the butene chain. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
作用機序
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (E)-But-2-ene-1,4-diamine dihydrochloride. For instance, it is stable at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride typically involves the reaction of butadiene with ammonia in the presence of a catalyst. The reaction proceeds through the addition of ammonia to the double bond of butadiene, followed by hydrogenation to yield the diamine. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic hydrogenation of butadiene in the presence of ammonia. The process is carried out under high pressure and temperature to ensure complete conversion of butadiene to the desired diamine. The resulting product is then purified and converted to the dihydrochloride salt through acidification.
化学反応の分析
Types of Reactions
(E)-But-2-ene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated diamines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Saturated diamines.
Substitution: Alkylated or acylated diamines.
科学的研究の応用
(E)-But-2-ene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to adjacent carbon atoms.
1,3-Diaminopropane: A diamine with amino groups on the first and third carbon atoms of a propane chain.
1,4-Diaminobutane: A diamine with amino groups on the first and fourth carbon atoms of a butane chain.
Uniqueness
(E)-But-2-ene-1,4-diamine dihydrochloride is unique due to its unsaturated butene backbone, which imparts distinct chemical reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and reactions, making it a versatile compound in synthetic chemistry and research applications.
特性
IUPAC Name |
(E)-but-2-ene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGASKMRNHXWEC-SEPHDYHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)

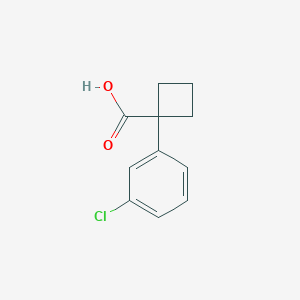
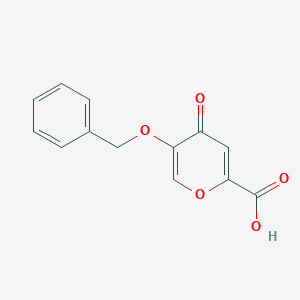
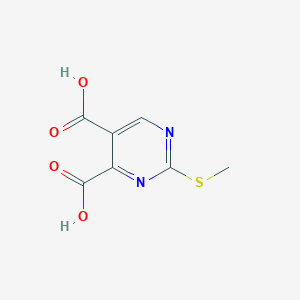
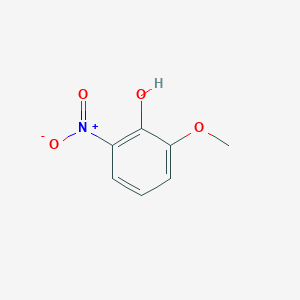
![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)
